molecular formula C7H6BrN3O2 B12503453 3-(5-Bromopyrazin-2-yl)oxazolidin-2-one

3-(5-Bromopyrazin-2-yl)oxazolidin-2-one

Cat. No.: B12503453
M. Wt: 244.05 g/mol
InChI Key: PUFTVGNXUDICQV-UHFFFAOYSA-N
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Description

3-(5-Bromopyrazin-2-yl)oxazolidin-2-one is a heterocyclic compound that features both a pyrazine and an oxazolidinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium . Another approach is the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis and the use of scalable reaction conditions would apply. This includes optimizing reaction conditions for high yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromopyrazin-2-yl)oxazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

3-(5-Bromopyrazin-2-yl)oxazolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Bromopyrazin-2-yl)oxazolidin-2-one is not fully understood. similar compounds in the oxazolidinone class, such as linezolid, inhibit bacterial protein synthesis by binding to the bacterial ribosome . This prevents the formation of the initiation complex for protein synthesis, thereby exerting antibacterial effects. The bromopyrazine moiety may enhance the compound’s binding affinity and specificity for its molecular targets .

Properties

Molecular Formula

C7H6BrN3O2

Molecular Weight

244.05 g/mol

IUPAC Name

3-(5-bromopyrazin-2-yl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C7H6BrN3O2/c8-5-3-10-6(4-9-5)11-1-2-13-7(11)12/h3-4H,1-2H2

InChI Key

PUFTVGNXUDICQV-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)N1C2=CN=C(C=N2)Br

Origin of Product

United States

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